molecular formula C7H7ClO3S B155215 3-Methoxybenzenesulfonyl chloride CAS No. 10130-74-2

3-Methoxybenzenesulfonyl chloride

Cat. No. B155215
CAS RN: 10130-74-2
M. Wt: 206.65 g/mol
InChI Key: JHJKSEKUZNJKGO-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

61.6 gm (0.5 mol) of m-anisidine were dissolved in 50 ml of glacial acetic acid, and the solution was admixed dropwise with 110 ml of concentrated aqueous hydrochloric acid. The mixture was cooled to 0° C. and diazotized with a solution of 38 gm (0.551 mol) of sodium nitrite in 75 ml of water. After stirring for 10-15 minutes, the reaction mixture was poured slowly to a mixture of 24 gm (0.14 mol) of copper (II) chloride, 5 gm of copper(I)chloride, 300 ml of a 30% solution of sulfur dioxide in glacial acetic acid and 450 ml of benzene, whereby a strong evolution of gas and an increase in the temperature up to 40° C. was observed. As soon as the reaction temperature dropped, the mixture was heated for 1 hour at 40° C. After cooling, the reaction mixture was diluted with 2.5 liters of ice water, filtered and the organic phase was separated. The organic phase was washed with water and sodium bicarbonate solution and evaporated.
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
110 mL
Type
reactant
Reaction Step Four
Quantity
38 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](N)[CH:4]=1.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C.O.C1C=CC=CC=1.[Cu](Cl)Cl.[Cu]Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:15]([Cl:10])(=[O:17])=[O:16])[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
ice water
Quantity
2.5 L
Type
solvent
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
24 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
Quantity
61.6 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 10-15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an increase in the temperature up to 40° C.
ADDITION
Type
ADDITION
Details
As soon as the reaction temperature dropped
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1 hour at 40° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The organic phase was washed with water and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
Smiles
COC=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.